molecular formula C12H14BNO3 B13454741 [3-(4-CYanooxan-4-yl)phenyl]boronic acid

[3-(4-CYanooxan-4-yl)phenyl]boronic acid

Cat. No.: B13454741
M. Wt: 231.06 g/mol
InChI Key: LSEKEMRUNIUCIV-UHFFFAOYSA-N
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Description

[3-(4-CYanooxan-4-yl)phenyl]boronic acid is a boronic acid derivative featuring a phenyl ring substituted at the 3-position with a 4-cyanooxan-4-yl group. The 4-cyanooxan (tetrahydropyran) moiety introduces a heterocyclic structure with a cyano group at the 4-position, which confers unique electronic and steric properties. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, enzyme inhibition, and biosensing due to their reversible interactions with diols and nucleophilic residues .

Properties

Molecular Formula

C12H14BNO3

Molecular Weight

231.06 g/mol

IUPAC Name

[3-(4-cyanooxan-4-yl)phenyl]boronic acid

InChI

InChI=1S/C12H14BNO3/c14-9-12(4-6-17-7-5-12)10-2-1-3-11(8-10)13(15)16/h1-3,8,15-16H,4-7H2

InChI Key

LSEKEMRUNIUCIV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C2(CCOCC2)C#N)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-CYanooxan-4-yl)phenyl]boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The general reaction conditions include:

    Reagents: Aryl halide, boronic acid, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)

    Solvent: Aqueous or organic solvent (e.g., ethanol, toluene)

    Temperature: 80-100°C

    Time: 12-24 hours

Industrial Production Methods

Industrial production of [3-(4-CYanooxan-4-yl)phenyl]boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

[3-(4-CYanooxan-4-yl)phenyl]boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Phenol derivatives

    Reduction: Boronate esters

    Substitution: Biaryl compounds

Scientific Research Applications

Chemistry

In chemistry, [3-(4-CYanooxan-4-yl)phenyl]boronic acid is used as a building block for synthesizing complex organic molecules. It is particularly valuable in cross-coupling reactions to form biaryl compounds, which are essential in pharmaceuticals and materials science .

Biology and Medicine

In biology and medicine, this compound is explored for its potential as a therapeutic agent. Its ability to form stable carbon-carbon bonds makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors .

Industry

In the industrial sector, [3-(4-CYanooxan-4-yl)phenyl]boronic acid is used in the production of advanced materials, including polymers and electronic components. Its reactivity and stability make it suitable for various applications .

Mechanism of Action

The mechanism of action of [3-(4-CYanooxan-4-yl)phenyl]boronic acid involves its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form intermediate complexes, which then undergo transmetalation and reductive elimination to form carbon-carbon bonds . This mechanism is crucial for its applications in organic synthesis and drug development.

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

The position and nature of substituents on the phenyl ring significantly influence the physicochemical and biological properties of boronic acids:

  • Cyano-Substituted Analogs: 3-(4-Cyanophenyl)aminocarbonylphenylboronic acid (CAS 850567-36-1) shares a 4-cyanophenyl group but lacks the oxane ring. Its molecular formula (C₁₀H₉BN₂O₃S) and hydrogen-bonding capacity differ due to the amide linkage . 3-Cyano-4-fluorobenzeneboronic acid (CAS 214210-21-6) and related fluorinated analogs (e.g., 3-Cyano-2-fluorophenyl boronic acid) exhibit high structural similarity (0.85–0.98) but replace the oxane with fluorine, altering lipophilicity and electronic effects .
  • Heterocyclic Substituents :
    • 1-Amido-2-triazolylethaneboronic acid replaces the phenyl ring in chiral boronic acids with a triazole group. This substitution maintains β-lactamase inhibitory activity (Ki values) while improving in vitro efficacy, highlighting the role of heterocycles in enhancing biological performance .
    • (3-(Pyridin-3-yl)phenyl)boronic acid (CAS 351422-72-5) substitutes the oxane with pyridine, introducing nitrogen-based hydrogen bonding but reducing steric bulk compared to the tetrahydropyran group .

Solubility and Stability Considerations

  • Precipitation Challenges : Compounds like [4-(4-propan-2-yloxyphenyl)phenyl]boronic acid precipitate in RPMI culture media, limiting assay reliability. The oxane ring in the target compound may improve aqueous solubility compared to purely aromatic substituents .
  • Synthetic Feasibility : The synthesis of 3-(2-bromoacetamido)phenyl boronic acid via Pd-catalyzed borylation () suggests analogous routes for the target compound, leveraging Suzuki coupling with a pre-functionalized oxane intermediate.

Comparative Data Tables

Table 2: Substituent Impact on Enzyme Inhibition

Substituent Type Example Compound Target Enzyme IC₅₀/Ki
Nitrophenyl 3-Nitrophenyl boronic acid AmpC β-lactamase Structural binding
Carboxyphenyl 4-Carboxyphenyl boronic acid AmpC β-lactamase Enhanced polarity
Boronic acid-cis-stilbene Compound 13c Tubulin polymerization 21 μM
Methoxyethyl phenoxy HDAC inhibitor () MoRPD3 HDAC 1 μM

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